molecular formula C24H21FN2O2 B3017554 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one CAS No. 850235-29-9

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one

Cat. No.: B3017554
CAS No.: 850235-29-9
M. Wt: 388.442
InChI Key: SIRQJDJBLLSSJT-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one typically involves the reaction of 4-fluorophenylpiperazine with a suitable benzopyranone derivative. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A structurally related compound with similar pharmacological properties.

    4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a piperazine core, studied for its inhibitory effects on nucleoside transporters.

Uniqueness

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a benzo[h]chromen-2-one moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-19-6-8-20(9-7-19)27-13-11-26(12-14-27)16-18-15-23(28)29-24-21-4-2-1-3-17(21)5-10-22(18)24/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRQJDJBLLSSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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